2,4-Dichloro-6,7-dimethoxyquinazoline

描述

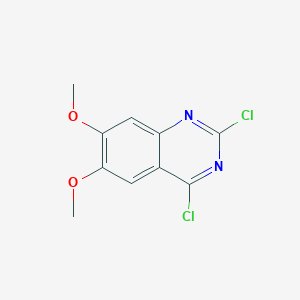

2,4-Dichloro-6,7-dimethoxyquinazoline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle.

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6,7-dimethoxyquinazoline can be synthesized through a multi-step process. One common method involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction mixture is refluxed in toluene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions

2,4-Dichloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

科学研究应用

Medicinal Chemistry

Intermediate in Drug Synthesis

DCDQ serves as an important intermediate in the synthesis of antihypertensive agents. It is notably related to Doxazosin, a medication used to treat high blood pressure and symptoms of benign prostatic hyperplasia (BPH) . The compound's ability to modify the pharmacological properties of related quinazoline derivatives enhances its utility in creating more effective therapeutic agents.

Biological Activity

Research indicates that DCDQ exhibits biological activity relevant to cardiovascular health. For instance, it has been tested for its efficacy in lowering blood pressure in hypertensive subjects. In animal studies, doses as low as 0.06 mg/kg were effective in reducing blood pressure from 180/100 to 160/100 mm Hg . This suggests potential applications in treating hypertension.

Structure-Activity Relationship (SAR) Studies

DCDQ has been subjected to extensive SAR studies, which analyze how variations in its chemical structure affect its biological activity. These studies have revealed that modifications at specific positions on the quinazoline ring can significantly enhance or diminish its pharmacological effects . Such insights are crucial for the rational design of new drugs based on DCDQ.

Antimicrobial and Antiparasitic Properties

Recent studies have explored the antimicrobial and antimalarial properties of DCDQ and its derivatives. For example, compounds derived from DCDQ have shown promising activity against various strains of bacteria and parasites, indicating potential use in developing new antimicrobial therapies .

Computational Studies and Predictive Modeling

DCDQ has been analyzed using computational methods such as Density Functional Theory (DFT) and molecular docking simulations. These studies help predict its binding affinity to biological targets and assess its metabolic stability . Such computational approaches are increasingly important for accelerating drug discovery processes.

Formulation and Stability Studies

DCDQ's stability under various conditions is critical for its application in pharmaceuticals. Research has focused on understanding how environmental factors like temperature and light exposure affect its stability . This information is vital for formulating effective dosage forms that maintain the compound's efficacy over time.

- Hypertension Treatment Case Study

- Antimicrobial Activity Investigation

- Computational Analysis for Drug Design

作用机制

The mechanism of action of 2,4-Dichloro-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of epidermal growth factor receptor kinases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

相似化合物的比较

Similar Compounds

- 2-Chloro-4,6,7-trimethoxyquinazoline

- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone

- 2,4-Diamino-6,7-dimethoxyquinazoline

- 2-Chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline

Uniqueness

2,4-Dichloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications .

生物活性

2,4-Dichloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, potential anticancer properties, and other pharmacological actions.

Chemical Structure and Properties

The chemical formula of this compound is C10H8Cl2N2O2. It features a quinazoline core structure, which is known for its versatility in medicinal applications. The presence of chlorine and methoxy groups enhances its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Recent research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study synthesized several quinazoline derivatives and evaluated their anti-inflammatory activity using the egg albumin denaturation method. The results indicated that many derivatives showed promising inhibition rates compared to the standard drug diclofenac sodium.

Table 1: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound Number | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|

| 1 | 60.72 | 2.2027 |

| 2 | 27.93 | 2.9102 |

| 3 | 49.33 | 2.8393 |

| 4 | 55.24 | 1.772 |

| Standard (Diclofenac) | 75.32 | 2.2027 |

Compound 4 exhibited the highest anti-inflammatory activity with an IC50 value of 1.772 µg/ml, indicating its potential as a therapeutic agent for inflammatory conditions .

Anticancer Properties

The compound has also shown promise in cancer research. It has been investigated as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Theliatinib (HMPL-309), a derivative related to this compound, has been developed for treating various solid tumors, including non-small cell lung cancer (NSCLC). Preclinical studies have indicated that it possesses potent antitumor activity and good selectivity for EGFR .

The biological mechanisms underlying the activities of this compound include:

- Inhibition of COX Enzymes : The compound's derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.

- EGFR Inhibition : As an EGFR inhibitor, it disrupts signaling pathways that promote tumor growth and survival.

- Histone Deacetylase Inhibition : Some studies have indicated that related compounds may act as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies and Clinical Relevance

A notable case study involved the administration of related quinazoline compounds in renal hypertensive dogs, demonstrating their efficacy in reducing blood pressure—a significant finding for cardiovascular applications . Additionally, compounds derived from this compound have been explored for their antimalarial activities against resistant strains of Plasmodium falciparum, showcasing their broad therapeutic potential .

属性

IUPAC Name |

2,4-dichloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHKCBSVAZXEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182012 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27631-29-4 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27631-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?

A1: this compound is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []

Q2: How does the structure of this compound lend itself to the development of molecularly imprinted polymers (MIPs)?

A2: The presence of nitrogen atoms and the methoxy groups in this compound enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.

Q3: Can you elaborate on the significance of using 13C labeled this compound in pharmaceutical development?

A3: Utilizing 13C labeled this compound, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.

Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using this compound as a starting material?

A4: While this compound is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。